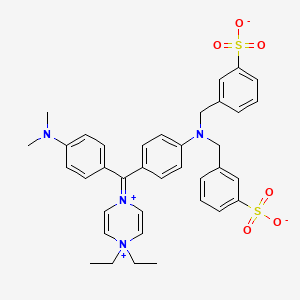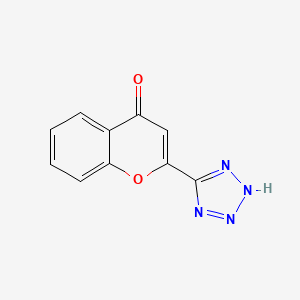![molecular formula C18H20N2O2 B14689136 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile CAS No. 32153-05-2](/img/structure/B14689136.png)
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile is an organic compound that features a nitrile group, a benzylamine moiety, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable nitrile precursor. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is structurally similar and can be used as a precursor in the synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile.
2,4-Dimethoxybenzyl alcohol: Another related compound that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a nitrile group, a benzylamine moiety, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
32153-05-2 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylpropanenitrile |
InChI |
InChI=1S/C18H20N2O2/c1-18(13-19,15-7-5-4-6-8-15)20-12-14-9-10-16(21-2)17(11-14)22-3/h4-11,20H,12H2,1-3H3 |
Clave InChI |
ZFUPCQAWRKUOLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


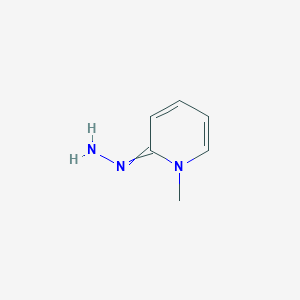



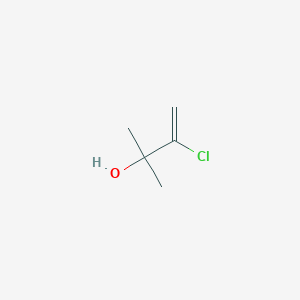
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)



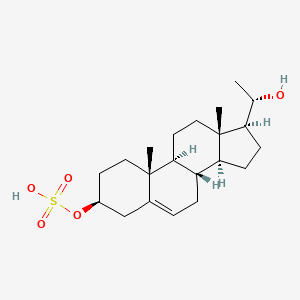
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

